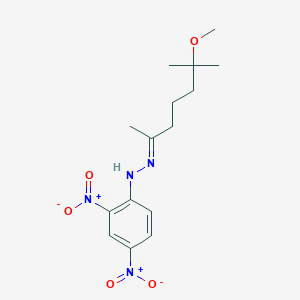
4-nitro-5-(2-pyridinylthio)-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-5-(2-pyridinylthio)-2,1,3-benzothiadiazole, commonly known as NPTB, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. NPTB belongs to the family of benzothiadiazole derivatives, which have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
Wissenschaftliche Forschungsanwendungen
NPTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, NPTB has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. NPTB works by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In addition to its anticancer activity, NPTB has also been shown to exhibit significant antimicrobial activity against a wide range of bacteria and fungi.
Wirkmechanismus
The mechanism of action of NPTB is based on its ability to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. NPTB binds to the enzyme and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately cell death. In addition to its activity against topoisomerase II, NPTB has also been shown to inhibit the activity of other enzymes involved in DNA replication and repair, such as DNA polymerase and DNA ligase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NPTB are related to its ability to inhibit the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death. In addition to its effects on DNA replication and repair, NPTB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to its ability to activate the intrinsic apoptotic pathway, which is a natural mechanism for eliminating damaged or abnormal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NPTB for lab experiments is its ability to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. This makes it a useful tool for studying the mechanisms of DNA replication and repair. However, one of the limitations of NPTB is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on NPTB. One area of interest is the development of more efficient synthesis methods for NPTB, which could improve its yield and purity. Another area of interest is the development of more potent derivatives of NPTB, which could have even greater anticancer and antimicrobial activity. Additionally, there is interest in exploring the potential applications of NPTB in other fields, such as materials science and analytical chemistry. Overall, NPTB is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of NPTB involves the reaction between 2-mercaptopyridine and 4-nitro-2-aminobenzenesulfonamide. The reaction is carried out in the presence of a suitable catalyst, such as copper (II) acetate, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol. The yield of NPTB obtained from this method is typically in the range of 50-60%.
Eigenschaften
IUPAC Name |
4-nitro-5-pyridin-2-ylsulfanyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O2S2/c16-15(17)11-8(18-9-3-1-2-6-12-9)5-4-7-10(11)14-19-13-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVASQWPBDEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C3=NSN=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)




![3-chloro-4-methoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5794275.png)
![2-fluoro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794281.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![N-(3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5794293.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B5794321.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5794329.png)
